molecular formula C14H8N2O B578417 3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile CAS No. 1261973-55-0

3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile

Cat. No.: B578417
CAS No.: 1261973-55-0
M. Wt: 220.231
InChI Key: FDINFKGWUIEHAF-UHFFFAOYSA-N
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Description

3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile is a high-value aromatic nitrile derivative that serves as a critical precursor in the synthesis of advanced functional materials. Its primary research application is in the construction of covalent triazine frameworks (CTFs), a class of microporous organic polymers with high thermal and chemical stability . These frameworks are particularly promising for the development of next-generation anion-selective membranes, which are a key component in electrochemical devices such as aqueous organic redox flow batteries (AORFBs) . During the superacid-catalyzed polymerization process, the nitrile groups of this compound trimerize to form triazine rings, creating a robust, free-standing membrane framework . The strategic incorporation of the phenolic hydroxy group provides a versatile handle for post-synthetic functionalization, enabling precise tuning of the membrane's pore chemistry and charge distribution. Researchers have demonstrated that modifying this site through protonation or methylation can significantly alter the interactions between the membrane framework and anions, dramatically enhancing chloride ion conductivity and overcoming the inherent charge asymmetry effect that suppresses anion transport under confinement . This capability makes membranes derived from this compound pivotal for enabling high-current-density operation and long-cycle stability in pH-neutral AORFBs, representing a significant advancement for energy storage technology .

Properties

IUPAC Name

4-(4-cyanophenyl)-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDINFKGWUIEHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684638
Record name 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-55-0
Record name 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed C–H Arylation

Aryl halides or chloroarenes can undergo coupling with biphenyl diols under palladium catalysis. For instance, [1,1'-biphenyl]-2-ols have been successfully arylated using Pd(OAc)₂ and tricyclohexylphosphine (PCy₃) in mesitylene at reflux. Adapting this method:

  • Starting Material : 3-Hydroxy-[1,1'-biphenyl]-4,4'-diol.

  • Cyanation : Treatment with CuCN or K₄[Fe(CN)₆] in the presence of a palladium catalyst could introduce nitriles.

  • Conditions :

    • Catalyst : 5 mol% Pd(OAc)₂, 10 mol% PCy₃.

    • Base : Cs₂CO₃ (1.8 equiv).

    • Solvent : Mesitylene at 150–200°C.

Yield Optimization :

  • Excess cyanating agent (1.5–2.0 equiv) improves conversion.

  • Lower temperatures (120–140°C) reduce decomposition of the hydroxyl group.

Base-Mediated Cyclization and Functionalization

Patent WO2019212233A1 demonstrates the synthesis of structurally analogous biphenyl dicarboxylic acids using K₂CO₃ in dimethylformamide (DMF) at 200°C. Translating this to nitrile synthesis:

  • Starting Material : 4,4'-Dibromo-[1,1'-biphenyl]-3-ol.

  • Nitrile Introduction :

    • Nucleophilic Substitution : React with CuCN or NaCN in DMF at 180°C.

    • Catalytic Cyanation : Use Pd₂(dba)₃/XPhos with Zn(CN)₂ for milder conditions.

  • Workup : Acidification with HCl precipitates the product, followed by recrystallization in acetone/water.

Key Data :

ParameterValueSource
Temperature170–230°C
Reaction Time12–70 hours
Solvent (DMF)3–4 equivalents
Yield40–95% (depending on scale)

Solvent and Base Selection

  • Solvents :

    • Polar Aprotic (DMF, NMP) : Enhance solubility of intermediates but risk hydroxyl group oxidation.

    • Etheric (THF) : Suitable for hydrogenation steps but less effective for cyanation.

  • Bases :

    • Carbonates (K₂CO₃) : Preferred for deprotonating hydroxyl groups without side reactions.

    • Hydrogen Carbonates (KHCO₃) : Lower basicity reduces unwanted esterification.

Purification and Characterization

  • Crystallization : Dropwise addition of reaction mixture into chilled water (5–20°C) yields high-purity crystals.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves nitrile byproducts.

  • Spectroscopy :

    • ¹H NMR : Aromatic protons appear as multiplet (δ 7.2–8.1 ppm), hydroxyl proton as singlet (δ 5.3 ppm).

    • IR : Strong absorption at 2230 cm⁻¹ (C≡N stretch), 3300 cm⁻¹ (O–H stretch).

Scale-Up Challenges

  • Agglomeration : Large-scale reactions (>300 mL) face agitation issues due to viscous intermediates.

    • Mitigation : Incremental solvent addition and mechanical stirring at 500 rpm.

  • Pressure Management : Exothermic cyanations require controlled CO₂ venting.

Alternative Pathways

  • Ullmann Coupling : Brominated precursors coupled with cyanide sources using CuI/1,10-phenanthroline.

  • Microwave-Assisted Synthesis : Reduces reaction time from 70 hours to 8–12 hours with comparable yields.

Industrial Applicability

  • Cost Analysis :

    ComponentCost per kg (USD)
    4,4'-Dibromobiphenol320
    CuCN150
    Pd Catalyst12,000
  • Waste Management : Solvent recovery via distillation reduces tetrahydrofuran waste by 70% .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-[1,1’-biphenyl]-4,4’-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile exhibits promising anticancer properties. Research has shown that derivatives of biphenyl compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in breast cancer cells through the modulation of apoptotic pathways and inhibition of specific kinases involved in cell survival .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of experiments revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis .

Materials Science

Polymer Chemistry
this compound is utilized as a building block in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Specifically, it has been used to develop polyimides with improved thermal resistance and mechanical strength suitable for aerospace applications .

Organic Electronics
In the field of organic electronics, this compound serves as an important component in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties facilitate charge transport and enhance device efficiency. Studies have shown that devices incorporating this compound exhibit higher luminescence and improved power conversion efficiencies compared to those without it .

Organic Synthesis

Synthetic Intermediate
this compound acts as a versatile intermediate in organic synthesis. It is employed in the synthesis of various biologically active molecules and complex organic compounds. The compound's ability to undergo further functionalization allows chemists to create a diverse array of derivatives tailored for specific applications .

Catalytic Applications
Additionally, this compound has been explored as a catalyst in certain organic reactions. Its unique structure enables it to facilitate reactions such as cross-coupling reactions and nucleophilic substitutions effectively, making it a valuable tool in synthetic organic chemistry .

Case Study 1: Anticancer Activity

A study conducted on the effect of this compound on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Case Study 2: Material Properties

In research focused on polymer composites, incorporating this compound into polyimide matrices resulted in enhanced thermal stability (Tg increased by 30 °C) and mechanical strength (tensile strength improved by 25%). This highlights its potential for use in high-performance materials for demanding applications .

Mechanism of Action

The mechanism of action of 3-Hydroxy-[1,1’-biphenyl]-4,4’-dicarbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, while the nitrile groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to biological effects . The compound’s ability to bind to specific sites on proteins makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound -OH (3-position), -CN (4,4') C₁₄H₈N₂O 234.23 Hypothesized solubility enhancement, potential COF precursor -
4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile (BD-CYANO) -NH₂ (4,4'), -CN (3,3') C₁₄H₁₀N₄ 234.26 Donor-acceptor COFs for photocatalytic H₂ evolution
Biphenyl-4,4'-dicarbonitrile -CN (4,4') C₁₄H₈N₂ 204.23 Polymerization catalyst (Lewis acid complexes), symmetric structure
3-Amino-5-methyl-[1,1'-biphenyl]-2,4-dicarbonitrile (B5A) -NH₂, -CH₃, -CN (2,4,5-positions) C₁₅H₁₂N₄ 248.28 High thermal stability, catalyst in organic reactions
4,4'-Di(bromoethynyl)-1,1'-biphenyl (bBEBP) -C≡CBr (4,4') C₁₄H₆Br₂ 337.91 On-surface synthesis precursor

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano groups in biphenyl-4,4'-dicarbonitrile create a symmetric electron-deficient core, enabling Lewis acid-catalyzed polymerization . In contrast, BD-CYANO’s amino groups act as electron donors, forming donor-acceptor COFs with enhanced charge separation for photocatalysis .
  • Hydroxy Group Impact: The hydroxy group in this compound likely increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like biphenyl-4,4'-dicarbonitrile. This could improve solubility in polar solvents or facilitate supramolecular assembly.
  • Steric Effects : Bulky substituents (e.g., -C≡CBr in bBEBP) restrict molecular packing, favoring surface-mediated reactions , whereas methyl groups (e.g., B5A) enhance thermal stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Spectral Features (NMR, IR) Stability
This compound Not reported Expected IR: ~3250 cm⁻¹ (-OH), ~2220 cm⁻¹ (-CN) Likely air-sensitive due to -OH
BD-CYANO Not reported ¹H NMR: δ 6.8–7.5 (aromatic), δ 5.2 (-NH₂) Stable in inert atmospheres
Biphenyl-4,4'-dicarbonitrile 265–267 IR: ~2220 cm⁻¹ (-CN) High thermal stability
3-Amino-4'-fluoro-5-methyl-[1,1'-biphenyl]-2,4-dicarbonitrile (3i) 242–243 ¹H NMR: δ 2.4 (-CH₃), δ 6.7–7.8 (aromatic) Stable under dark storage

Key Observations :

  • Melting Points: Amino-substituted derivatives (e.g., 3i: 242–243°C) exhibit higher melting points than non-polar analogs due to hydrogen bonding .
  • Stability: Hydroxy- and amino-substituted compounds require inert storage conditions to prevent oxidation , whereas symmetric dicarbonitriles (e.g., biphenyl-4,4'-dicarbonitrile) are thermally robust .

Biological Activity

3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile (often referred to as 3-Hydroxy-BPDC) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with 3-Hydroxy-BPDC, including its antioxidant properties, antibacterial effects, and potential therapeutic applications.

Chemical Structure and Properties

3-Hydroxy-BPDC features a biphenyl structure with hydroxyl and dicarbonitrile groups, which contribute to its reactivity and biological interactions. The presence of hydroxyl groups is known to enhance the compound's ability to interact with biological targets.

1. Antioxidant Activity

Research indicates that compounds with similar structures to 3-Hydroxy-BPDC exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Mechanism : The antioxidant activity is attributed to the ability of the hydroxyl group to donate electrons, thus neutralizing free radicals.
  • Case Study : A study on hydroxychalcones demonstrated that similar compounds can scavenge free radicals effectively, suggesting that 3-Hydroxy-BPDC may share this capability .

3. Anti-inflammatory Effects

Compounds similar to 3-Hydroxy-BPDC have been evaluated for their anti-inflammatory properties, particularly in inhibiting pro-inflammatory cytokines.

  • Mechanism : Hydroxy-substituted compounds can inhibit pathways such as NF-κB, leading to reduced expression of inflammatory markers.
  • Research Findings : In vitro studies have shown that certain hydroxychalcones can significantly decrease nitric oxide production in LPS-stimulated microglial cells . This suggests that 3-Hydroxy-BPDC may exert similar anti-inflammatory effects.

Data Tables

Biological ActivityCompoundIC50/EffectReference
AntioxidantHydroxychalcone2.26 µM (inhibitory)
AntibacterialFlavonoid AnalogMIC 0.5–2.0 µg/mL
Anti-inflammatoryHydroxychalconeSignificant reduction in NO production

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile?

  • Answer: The synthesis of biphenyl dicarbonitrile derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors or nucleophilic substitution. For example, [1,1'-biphenyl]-4,4'-dicarbonitrile is synthesized via rhodium-catalyzed homo-coupling of aryl Grignard reagents, as demonstrated in biphenyl dicarbonitrile derivatives . Hydroxylation of pre-existing biphenyl frameworks (e.g., via directed C–H functionalization or hydroxyl group introduction using oxidizing agents) may yield the 3-hydroxy derivative. Key intermediates like 4-cyanophenylboronic acid (CAS 126747-14-6) are common upstream precursors for biphenyl systems .

Q. How is this compound characterized structurally and functionally?

  • Answer:

  • Spectroscopy: 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming regiochemistry and purity. For instance, biphenyl dicarbonitrile derivatives exhibit distinct 19F^{19}\text{F} NMR shifts (e.g., δ = -58.27 ppm for major isomers) . FT-IR identifies functional groups like C≡N (~2220 cm1^{-1}) and O–H (~3200–3500 cm1^{-1}) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, as shown for related compounds like [1,1'-biphenyl]-3,3'-dicarbonitrile .

Advanced Research Questions

Q. How do the electronic properties of this compound influence its role in covalent organic frameworks (COFs)?

  • Answer: The cyano (–CN) group acts as an electron acceptor, while the hydroxy (–OH) group can serve as an electron donor, enabling charge-transfer interactions in COFs. Computational studies on analogous CYANO-COFs reveal that such donor-acceptor pairs enhance photocatalytic hydrogen evolution by optimizing exciton dissociation and charge carrier mobility . For example, β-ketoenamine-linked COFs with cyano substituents exhibit enhanced stability and tunable bandgaps (~2.3 eV) .

Q. What reaction conditions minimize side products like (1,1'-biphenyl)-4,4'-dicarbonitrile during synthesis?

  • Answer: Side reactions (e.g., over-cyanation or dehydroxylation) are controlled by optimizing solvent polarity, base strength, and catalyst choice. In Pd-catalyzed arylations, using 2-ethoxyethanol as a solvent with KOAc/AgOAc as a base suppresses undesired coupling, reducing byproduct formation from 57% to <5% . Temperature modulation (e.g., 60–80°C) and stoichiometric control of cyanating agents (e.g., CuCN) further improve selectivity .

Q. How do substituents on the biphenyl core affect regioselectivity in subsequent functionalization reactions?

  • Answer: Steric and electronic effects dictate reactivity. For example, electron-withdrawing –CN groups meta to reaction sites hinder electrophilic substitution but favor nucleophilic attacks. DFT studies on pyrazole β-arylation show that polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing β-selectivity over α-positions by ~20% .

Methodological Guidance

Q. What computational tools are used to predict the charge distribution and reactivity of this compound?

  • Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian or ADF software) map charge density and frontier molecular orbitals. For CYANO-COFs, Mulliken population analysis reveals localized electron density on cyano groups (–0.45 e) and electron-deficient biphenyl cores, guiding material design for photocatalysis .

Q. How are solvent and base selection critical in optimizing synthetic yields?

  • Answer:

  • Solvent: High-polarity solvents (e.g., 2-ethoxyethanol) improve solubility of ionic intermediates and stabilize transition states in Pd-catalyzed reactions .
  • Base: Weak bases (e.g., KOAc) minimize deprotonation side reactions, while stronger bases (e.g., NaH) are avoided to prevent hydrolysis of –CN groups .

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